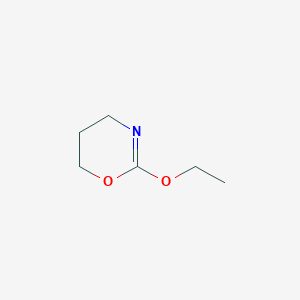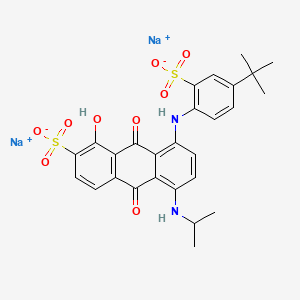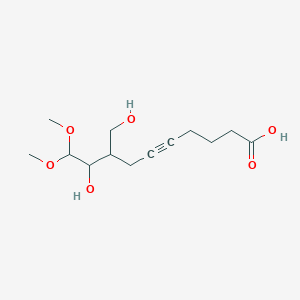
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound that features a complex structure with both phenolic and imino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the condensation of 2-chlorobenzaldehyde with hexylamine, followed by a subsequent reaction with 4-chlorophenol. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenols and derivatives.
Applications De Recherche Scientifique
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-fluorophenol
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-iodophenol
Uniqueness
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenyl and hexylimino groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
80018-10-6 |
|---|---|
Formule moléculaire |
C19H21Cl2NO |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-chloro-2-[C-(2-chlorophenyl)-N-hexylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-2-3-4-7-12-22-19(15-8-5-6-9-17(15)21)16-13-14(20)10-11-18(16)23/h5-6,8-11,13,23H,2-4,7,12H2,1H3 |
Clé InChI |
MXQCDPGEIVEAGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


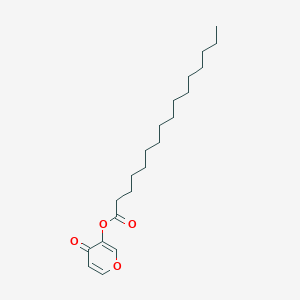
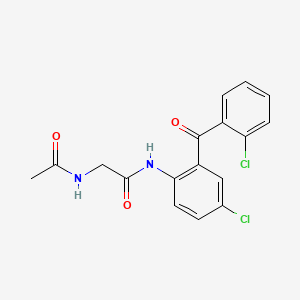
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
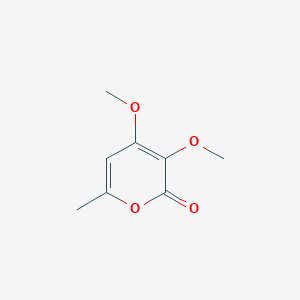
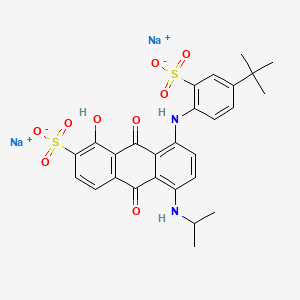

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

